molecular formula C7H3F2IO2 B1393002 2,6-Difluoro-3-iodobenzoic acid CAS No. 229178-74-9

2,6-Difluoro-3-iodobenzoic acid

Cat. No. B1393002
M. Wt: 284 g/mol
InChI Key: LBYMGWJMJSYYKG-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-iodobenzoic acid (DFIBA) is a fluorinated aromatic carboxylic acid. It consists of a benzoic acid ring with two fluorine atoms and an iodine atom present at the 2, 6, and 3 positions, respectively. The molecular formula is C7H3F2IO2 .


Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-3-iodobenzoic acid consists of a benzoic acid ring with two fluorine atoms and an iodine atom present at the 2, 6, and 3 positions, respectively. The molecular weight is 284 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 2,6-Difluoro-3-iodobenzoic acid are not detailed in the search results, it’s worth noting that related compounds like 2-Iodosobenzoic acid (IBA) have been used as catalysts and reagents in various reactions, such as decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Difluoro-3-iodobenzoic acid include a molecular weight of 284 g/mol and a density of 2.1±0.1 g/cm3 . The boiling point is 311.1±42.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Structural Studies

  • Basicity Gradient-Driven Migration: 2,6-Difluoro-3-iodobenzoic acid is explored in the context of fluoroarenes transformation, highlighting its involvement in direct deprotonation and subsequent carboxylation processes. This study sheds light on the flexible substitution patterns of fluoroarenes and their derivatives (Rausis & Schlosser, 2002).

Development of New Reagents and Methods

  • Esters of 2-iodoxybenzoic Acid: The synthesis of esters derived from 2-iodoxybenzoic acid, which is closely related to 2,6-Difluoro-3-iodobenzoic acid, has been explored. These esters are identified as valuable oxidizing agents in a new class of pentavalent iodine compounds (Zhdankin et al., 2005).

Oxidation Reactions

  • Oxidation Using Pseudocyclic Benziodoxole Triflate: Research involving hypervalent iodine reagents, such as 2-iodosylbenzoic acid, closely related to 2,6-Difluoro-3-iodobenzoic acid, demonstrates their efficiency in oxidation processes, particularly for the conversion of sulfides to sulfoxides (Yoshimura & Zhdankin, 2016).

Polymer Synthesis

  • Synthesis for Aromatic Proton Conducting Ionomers: The lithium salt of 2,6-difluoro-2'-sulfobenzophenone, a derivative of 2,6-Difluoro-3-iodobenzoic acid, has been utilized in the synthesis of high-molecular-weight aromatic polymers. These polymers are potential candidates for fuel cell proton-exchange membranes (Jutemar et al., 2010).

Safety And Hazards

2,6-Difluoro-3-iodobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organ being the respiratory system .

properties

IUPAC Name

2,6-difluoro-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYMGWJMJSYYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679220
Record name 2,6-Difluoro-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-iodobenzoic acid

CAS RN

229178-74-9
Record name 2,6-Difluoro-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 229178-74-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Rausis, M Schlosser - European Journal of Organic Chemistry, 2002 - Wiley Online Library
Six different fluoroarenes were submitted to the same transformations. Direct deprotonation with alkyllithium or lithium dialkylamide as reagents and subsequent carboxylation afforded …
C Heiss, T Rausis, M Schlosser - Synthesis, 2005 - thieme-connect.com
Deprotonation-triggered heavy halogen migrations should become a favorite tool in arene synthesis if their occurrence and outcome could be made predictable. Particularly attractive, …
Number of citations: 13 www.thieme-connect.com
S Wang, RD Allan, JH Skerritt… - Journal of agricultural …, 1999 - ACS Publications
This study describes immunochemical approaches for the compound-specific detection of flufenoxuron and class-specific detection of benzoylphenylurea (BPU) insecticides. With the …
Number of citations: 37 pubs.acs.org
W Erb, F Mongin - Tetrahedron, 2016 - Elsevier
The base-catalyzed arene halogen ‘dance’was discovered in 1959 when, upon reaction of sodium amide with polyhalogenobenzenes in liquid ammonia, 1, 2, 4-tribromobenzene was …
Number of citations: 46 www.sciencedirect.com
M Schlosser - European Journal of Organic Chemistry, 2001 - Wiley Online Library
Strategies to functionalize simple, though structurally challenging, compounds in regiodivergent manner are outlined. The starting materials are inexpensive (5−500 €/mol) arenes or …
QQ He, SX Gu, J Liu, HQ Wu, X Zhang, LM Yang… - Bioorganic & medicinal …, 2011 - Elsevier
A series of new quinolone-3-carboxylic acids featuring a hydroxyl group at C-5 position were synthesized and evaluated for their in vitro activity against HIV in C8166 cell culture. All the …
Number of citations: 17 www.sciencedirect.com

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